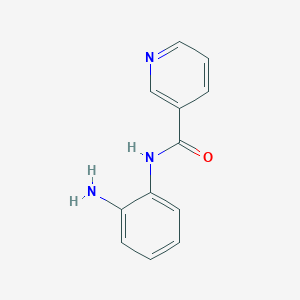
N-(2-Amino-phenyl)-nicotinamide
説明
N-(2-Amino-phenyl)-nicotinamide is a derivative of nicotinamide, a form of vitamin B3, and is explored for its potential in various biological and chemical applications due to its structural properties. This compound is part of a broader class of nicotinamide derivatives known for their diverse biological activities and chemical reactivity, stemming from the nicotinic acid core structure.
Synthesis Analysis
The synthesis of N-(2-Amino-phenyl)-nicotinamide derivatives involves various chemical strategies, including the use of palladium-catalysed aminocarbonylation of iodopyridines with primary and secondary amines, leading to N-substituted nicotinamides (Takács et al., 2007). Another approach includes the condensation of specific hydrazine and nicotinamide derivatives to produce compounds with significant biological activities (Elkaeed et al., 2022).
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives, including N-(2-Amino-phenyl)-nicotinamide, is characterized by its nicotinic acid core, which allows for various substitutions that can alter the compound's chemical and biological properties. X-ray crystallography and computational modeling have been utilized to elucidate the structures of these derivatives, revealing their potential for interaction with biological targets (Burnett et al., 2015).
Chemical Reactions and Properties
Nicotinamide derivatives participate in various chemical reactions, including N-methylation and interactions with enzymes such as nicotinamide N-methyltransferase (NNMT), influencing metabolic pathways and potentially offering therapeutic targets for diseases (Policarpo et al., 2019). Their chemical properties are influenced by the functional groups attached to the nicotinic acid core.
Physical Properties Analysis
The physical properties of N-(2-Amino-phenyl)-nicotinamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in pharmaceutical formulations and chemical reactions. These properties are determined by the molecular structure and substitutions on the nicotinic acid core.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are key to understanding the therapeutic potential and chemical utility of N-(2-Amino-phenyl)-nicotinamide derivatives. Studies have shown that these compounds can act as inhibitors or activators of various biological pathways, influenced by their ability to interact with specific molecular targets (Surjana et al., 2010).
科学的研究の応用
1. Cancer Research and Therapeutics
N-(2-Amino-phenyl)-nicotinamide derivatives have been studied extensively in cancer research. One study focused on designing a nicotinamide-based derivative as an antiproliferative VEGFR-2 inhibitor, demonstrating significant antiproliferative effects against cancer cell lines, such as MCF-7 and HCT 116, with promising selectivity indexes (Elkaeed et al., 2022). Another research identified N-phenyl nicotinamides as a new class of potent inducers of apoptosis in cancer cells, contributing to the discovery of novel anticancer agents (Cai et al., 2003).
2. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)
Nicotinamide phosphoribosyltransferase (NAMPT) plays a crucial role in cellular bioenergetics. Research has shown that inhibition of NAMPT can lead to significant metabolic alterations in cancer cells. A study used a global mass spectrometry-based metabolomics approach to investigate the effects of NAMPT inhibition on human cancer cells (Tolstikov et al., 2014). Another study reported the development of potent NAMPT inhibitors with promising antitumor activities, suggesting their potential as cancer therapeutics (Bai et al., 2016).
3. Antimicrobial and Antifungal Applications
Several studies have explored the antimicrobial and antifungal properties of nicotinamide derivatives. For instance, the synthesis and antibacterial activity of various nicotinamide derivatives on mild steel in hydrochloric acid solution were studied, showing promising results (Chakravarthy et al., 2014). Additionally, the synthesis and biological evaluation of novel 2‐aminonicotinamide derivatives as antifungal agents indicated potent in vitro antifungal activity against various strains (Ni et al., 2017).
4. Pharmacological and Biochemical Studies
Nicotinamide has been a subject of pharmacological and biochemical studies due to its influence on various cellular and metabolic processes. For example, research on the inhibitory effects of nicotinamide on drug metabolism by liver microsomes provided insights into its potential interactions and effects within the body (Sasame & Gillette, 1970). Also, the effects of nicotinamide on antileukemic activity and its interaction with other compounds were examined, highlighting its complex metabolic activities (Oettgen et al., 1960).
将来の方向性
特性
IUPAC Name |
N-(2-aminophenyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-10-5-1-2-6-11(10)15-12(16)9-4-3-7-14-8-9/h1-8H,13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZRXCCXPZWXNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360661 | |
| Record name | N-(2-aminophenyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Amino-phenyl)-nicotinamide | |
CAS RN |
436089-31-5 | |
| Record name | N-(2-aminophenyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-[[(5-bromofuran-2-carbonyl)amino]carbamoyl]phenyl]benzamide](/img/structure/B1227274.png)
![3-[(1,3-benzothiazol-2-ylthio)methyl]-4-cyclohexyl-1H-1,2,4-triazole-5-thione](/img/structure/B1227276.png)

![4-[2-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]pyrrol-1-yl]benzoic acid](/img/structure/B1227280.png)
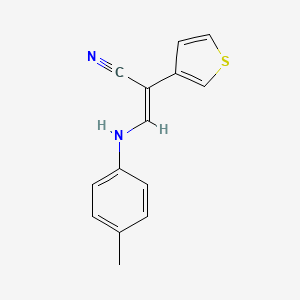
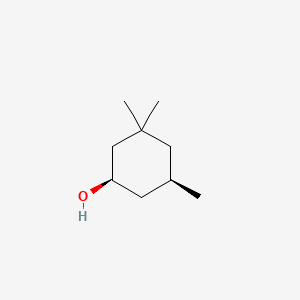
![1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(3-fluorophenyl)-1-(3-pyridinylmethyl)thiourea](/img/structure/B1227286.png)
![2-(benzenesulfonamido)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B1227287.png)
![N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-1H-pyrrol-3-yl]cyclopropanecarboxamide](/img/structure/B1227288.png)
![N-[4-(6-imidazo[2,1-b]thiazolyl)phenyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B1227290.png)
![2-Chloro-5-[[[[(3-methoxyphenyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]benzoic acid](/img/structure/B1227292.png)
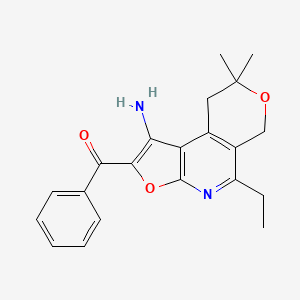
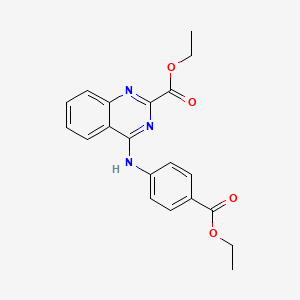
![5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one](/img/structure/B1227295.png)